Isopentane Isopentane Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999)
Isopentane is an alkane that is butane substituted by a methyl group at position 2. It has a role as a refrigerant.
Isopentane is under investigation in clinical trial NCT00752089 (Experimental Dentifrice Remineralization/fluoride Uptake in an in Situ Model).
Isopentane is a natural product found in Punica granatum with data available.
Isopentane is an organic, branched-chain alkane with five carbon atoms.
Isopentane is a hydrocarbon and one of three isomers of pentane. Pentanes are components of some fuels, such as gasoline, and are also used as specialty solvents in the laboratory. (L1287)
Brand Name: Vulcanchem
CAS No.: 78-78-4
VCID: VC21198342
InChI: InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3
SMILES: CCC(C)C
Molecular Formula: C5H12
C5H12
(CH3)2-CH-CH2-CH3
Molecular Weight: 72.15 g/mol

Isopentane

CAS No.: 78-78-4

Cat. No.: VC21198342

Molecular Formula: C5H12
C5H12
(CH3)2-CH-CH2-CH3

Molecular Weight: 72.15 g/mol

* For research use only. Not for human or veterinary use.

Isopentane - 78-78-4

Specification

Description Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999)
Isopentane is an alkane that is butane substituted by a methyl group at position 2. It has a role as a refrigerant.
Isopentane is under investigation in clinical trial NCT00752089 (Experimental Dentifrice Remineralization/fluoride Uptake in an in Situ Model).
Isopentane is a natural product found in Punica granatum with data available.
Isopentane is an organic, branched-chain alkane with five carbon atoms.
Isopentane is a hydrocarbon and one of three isomers of pentane. Pentanes are components of some fuels, such as gasoline, and are also used as specialty solvents in the laboratory. (L1287)
CAS No. 78-78-4
Molecular Formula C5H12
C5H12
(CH3)2-CH-CH2-CH3
Molecular Weight 72.15 g/mol
IUPAC Name 2-methylbutane
Standard InChI InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3
Standard InChI Key QWTDNUCVQCZILF-UHFFFAOYSA-N
SMILES CCC(C)C
Canonical SMILES CCC(C)C
Boiling Point 82 °F at 760 mmHg (NTP, 1992)
27.83 °C
28 °C
82 °F
Colorform Volatile liquid or gas
Colorless liquid
Flash Point -70 °F (NTP, 1992)
-51 °C (-60 °F) - closed cup
<-60 °F (<-51 °C) - closed cup
-70 °F
Melting Point -255.8 °F (NTP, 1992)
-159.8 °C
-160 °C
-255.8 °F

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